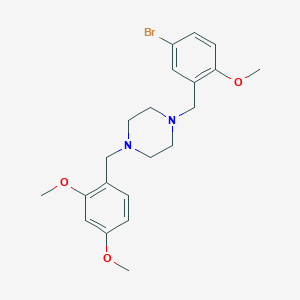![molecular formula C30H36FN3O2 B10882287 1-{1-[3-(Benzyloxy)-4-methoxybenzyl]piperidin-4-yl}-4-(2-fluorophenyl)piperazine](/img/structure/B10882287.png)
1-{1-[3-(Benzyloxy)-4-methoxybenzyl]piperidin-4-yl}-4-(2-fluorophenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{1-[3-(Benzyloxy)-4-methoxybenzyl]piperidin-4-yl}-4-(2-fluorophenyl)piperazine is a complex organic compound that features a piperidine and piperazine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[3-(Benzyloxy)-4-methoxybenzyl]piperidin-4-yl}-4-(2-fluorophenyl)piperazine typically involves multiple steps, including the formation of the piperidine and piperazine rings, followed by their functionalization and coupling.
-
Formation of Piperidine Ring:
- Starting with a suitable precursor, such as 4-piperidone, the piperidine ring can be formed through reductive amination or other cyclization reactions.
- Reaction conditions may include the use of reducing agents like sodium borohydride or catalytic hydrogenation.
-
Formation of Piperazine Ring:
- The piperazine ring can be synthesized from ethylenediamine and dihaloalkanes under basic conditions.
- Common reagents include potassium carbonate or sodium hydroxide.
-
Functionalization and Coupling:
- The benzyloxy and methoxy groups are introduced through nucleophilic substitution reactions.
- The final coupling step involves the reaction of the functionalized piperidine and piperazine rings, often facilitated by palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-{1-[3-(Benzyloxy)-4-methoxybenzyl]piperidin-4-yl}-4-(2-fluorophenyl)piperazine can undergo various chemical reactions, including:
-
Oxidation:
- Oxidative cleavage of the benzyloxy group can be achieved using reagents like potassium permanganate or chromium trioxide.
- Oxidation of the piperidine ring can lead to the formation of N-oxides.
-
Reduction:
- Reduction of the nitro group (if present) to an amine can be performed using hydrogenation or metal hydrides.
-
Substitution:
- Nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
- Common reagents include alkyl halides and strong bases.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium carbonate, sodium hydroxide.
Major Products:
- Oxidation products include N-oxides and carboxylic acids.
- Reduction products include primary and secondary amines.
- Substitution products vary depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-{1-[3-(Benzyloxy)-4-methoxybenzyl]piperidin-4-yl}-4-(2-fluorophenyl)piperazine has several applications in scientific research:
-
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
-
Biology:
- Investigated for its potential as a ligand in receptor binding studies.
- Used in the development of probes for imaging studies.
-
Medicine:
- Explored for its potential therapeutic effects on the central nervous system.
- Studied as a candidate for drug development targeting neurological disorders.
-
Industry:
- Utilized in the synthesis of specialty chemicals and intermediates.
- Potential applications in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of 1-{1-[3-(Benzyloxy)-4-methoxybenzyl]piperidin-4-yl}-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects through:
-
Receptor Binding:
- Acts as an agonist or antagonist at specific receptors in the central nervous system.
- Modulates neurotransmitter release and signal transduction pathways.
-
Enzyme Inhibition:
- Inhibits specific enzymes involved in metabolic pathways.
- Alters the biochemical processes within cells.
-
Pathways Involved:
- Affects pathways related to neurotransmission, such as the dopaminergic or serotonergic systems.
- Modulates intracellular signaling cascades, including those involving cyclic AMP or calcium ions.
Vergleich Mit ähnlichen Verbindungen
- 1-{1-[3-(Benzyloxy)-4-methoxybenzyl]piperidin-4-yl}-4-(2-chlorophenyl)piperazine
- 1-{1-[3-(Benzyloxy)-4-methoxybenzyl]piperidin-4-yl}-4-(2-bromophenyl)piperazine
- 1-{1-[3-(Benzyloxy)-4-methoxybenzyl]piperidin-4-yl}-4-(2-methylphenyl)piperazine
Uniqueness:
- The presence of the fluorine atom in the 2-fluorophenyl group imparts unique electronic properties.
- The combination of benzyloxy and methoxy groups enhances its lipophilicity and potential for crossing the blood-brain barrier.
- The specific arrangement of functional groups contributes to its distinct pharmacological profile.
Eigenschaften
Molekularformel |
C30H36FN3O2 |
|---|---|
Molekulargewicht |
489.6 g/mol |
IUPAC-Name |
1-(2-fluorophenyl)-4-[1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperidin-4-yl]piperazine |
InChI |
InChI=1S/C30H36FN3O2/c1-35-29-12-11-25(21-30(29)36-23-24-7-3-2-4-8-24)22-32-15-13-26(14-16-32)33-17-19-34(20-18-33)28-10-6-5-9-27(28)31/h2-12,21,26H,13-20,22-23H2,1H3 |
InChI-Schlüssel |
JESHSWZVYLPEHT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4F)OCC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B10882204.png)
![(3-Methoxyphenyl)[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methanone](/img/structure/B10882211.png)
![2-(Benzoylamino)-N~1~-{1-[(2,2-diphenylhydrazino)carbonyl]-2-methylpropyl}benzamide](/img/structure/B10882214.png)
-yl)methanone](/img/structure/B10882222.png)

![1-(4-Ethoxy-3-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B10882234.png)
![2-[4-(4-Chloro-3-methylphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B10882245.png)

![2-{[3-(2,4-dichlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10882278.png)
![7-(2-chlorobenzyl)-1,3-dimethyl-8-[(2-thienylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10882282.png)
![methyl [(4Z)-4-{1-[(6-methylpyridin-2-yl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10882291.png)
![N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)isoleucine](/img/structure/B10882293.png)
![8-[4-(3-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10882301.png)
![2-Phenoxy-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B10882309.png)
